Acamprosate calcium is a synthetic compound primarily used in the treatment of alcohol dependence. It is known for its ability to help maintain abstinence from alcohol by reducing cravings and the urge to drink. The chemical name for acamprosate calcium is calcium acetylaminopropane sulfonate, with the molecular formula \text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{8}\text{S}_{2}\text{Ca}} and a molecular weight of 400.48 g/mol . Acamprosate calcium is characterized as a white, odorless powder that is freely soluble in water but practically insoluble in absolute ethanol and dichloromethane .
The mechanism by which acamprosate calcium exerts its effects is not fully understood []. However, research suggests it may play a role in:
The synthesis of acamprosate calcium involves several key reactions. The primary method includes the acetylation of homotaurine using acetic anhydride in the presence of calcium acetate. The general reaction can be summarized as follows:
This reaction typically occurs in an aqueous solution under controlled temperature conditions (120-130 °C) and yields acamprosate calcium after cooling and crystallization .
Acamprosate calcium is believed to exert its effects through modulation of neurotransmitter systems in the brain, particularly by restoring the balance between excitatory and inhibitory signals disrupted by chronic alcohol consumption. It acts as a positive allosteric modulator of gamma-aminobutyric acid receptors and an antagonist at N-methyl-D-aspartate receptors, which helps mitigate withdrawal symptoms and cravings associated with alcohol dependence . Importantly, it does not induce alcohol aversion or cause disulfiram-like reactions .
The most common synthesis method for acamprosate calcium involves:
This method can achieve yields up to 95% .
Acamprosate calcium is primarily used in clinical settings for:
Research indicates that acamprosate calcium interacts with several neurotransmitter systems:
These interactions suggest that acamprosate plays a critical role in stabilizing neurotransmitter balance disrupted by chronic alcohol use.
Several compounds share structural or functional similarities with acamprosate calcium. Here are some notable examples:
Compound Name | Chemical Formula | Similarity/Functionality |
---|---|---|
Homotaurine | C₃H₇NO₃S | Structural precursor to acamprosate; similar effects on neurotransmission. |
Gamma-Aminobutyric Acid | C₄H₉NO₂ | Major inhibitory neurotransmitter; shares GABA-like properties. |
Taurine | C₂H₇NO₄S | Neuromodulator; involved in similar pathways affecting mood and anxiety. |
Naltrexone | C₂₁H₂₅N₃O₄S | Opioid receptor antagonist; used for alcohol dependence but works via different mechanisms. |
Acamprosate calcium's unique mechanism lies in its ability to specifically target excitatory and inhibitory neurotransmitter balance without producing sedative effects or dependence, which differentiates it from other treatments like benzodiazepines or opioid antagonists such as naltrexone . Its pharmacological profile allows it to be effective in maintaining abstinence while minimizing withdrawal symptoms without causing significant central nervous system activity outside of its intended use.
Acamprosate calcium exhibits the molecular formula C₁₀H₂₀CaN₂O₈S₂ with a molecular weight of 400.48 grams per mole [1] [2] [4]. The compound represents a calcium salt of N-acetylhomotaurine, where two molecules of the organic anion are coordinated to a single calcium cation [1]. The International Union of Pure and Applied Chemistry name for this compound is calcium N-(3-sulfopropyl)ethanimidic acid N-(3-sulfonatopropyl)ethanimidate [1].
The structural architecture of acamprosate calcium centers on the N-acetylhomotaurine backbone, which consists of a three-carbon aliphatic chain terminated by a sulfonic acid group at one end and an acetylated amino group at the other [12]. The acetylation of the amino function serves a critical structural purpose, facilitating passage through the blood-brain barrier [22]. The calcium coordination occurs through the deprotonated sulfonate groups, creating a stable ionic complex [1].
The compound's Chemical Abstracts Service registry number is 77337-73-6, and it possesses the Unique Ingredient Identifier 59375N1D0U [1] [4]. The International Chemical Identifier Key for acamprosate calcium is BUVGWDNTAWHSKI-UHFFFAOYSA-L, which provides a standardized representation of its molecular connectivity [1] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₂₀CaN₂O₈S₂ | [1] [2] [4] |
Molecular Weight | 400.48 g/mol | [1] [2] [4] |
Chemical Abstracts Service Number | 77337-73-6 | [1] [2] [4] |
Unique Ingredient Identifier | 59375N1D0U | [1] |
International Chemical Identifier Key | BUVGWDNTAWHSKI-UHFFFAOYSA-L | [1] [5] |
Acamprosate calcium demonstrates significant structural analogies with both gamma-aminobutyric acid and taurine, two critical neurotransmitter and neuromodulator molecules [8] [9]. The compound is specifically classified as a homotaurine derivative, sharing structural similarities with the endogenous amino acid neurotransmitter gamma-aminobutyric acid and the amino acid neuromodulator taurine [8] [12].
The structural relationship to gamma-aminobutyric acid becomes apparent when examining the basic carbon backbone and amino acid characteristics [9] [11]. Acamprosate functions as a structural analogue of gamma-aminobutyric acid, possessing similar molecular dimensions and functional group arrangements that allow interaction with gamma-aminobutyric acid receptors [9] [13]. The compound shares the same structural backbone as taurine, with the addition of an acetyl group at the amino terminus to facilitate absorption [8].
The relationship to taurine is particularly significant, as acamprosate represents an upper homologue of taurine with an extended carbon chain [9] [14]. This structural modification transforms taurine's sulfonic acid functionality into a more complex N-acetylated propylsulfonic acid system [15]. The homotaurine designation indicates that acamprosate contains one additional methylene group compared to taurine, creating a three-carbon chain rather than taurine's two-carbon structure [8].
Compound | Chemical Formula | Structural Features | Relationship to Acamprosate |
---|---|---|---|
Acamprosate Calcium | C₁₀H₂₀CaN₂O₈S₂ | N-acetyl-homotaurine calcium salt | Parent compound |
Gamma-Aminobutyric Acid | C₄H₉NO₂ | Amino acid neurotransmitter | Structural analogue |
Taurine | C₂H₇NO₃S | Amino acid neuromodulator | Homotaurine derivative |
Acamprosate calcium presents as a white to almost white powder with crystalline characteristics [6] [16]. The compound exhibits an odorless or nearly odorless profile, making it organoleptically neutral [12] [26]. The physical appearance remains consistent across different manufacturing sources, with the material typically described as a fine powder suitable for pharmaceutical formulation [6].
The crystalline nature of acamprosate calcium contributes to its stability and handling characteristics [16]. The white coloration indicates high purity and absence of significant chromophoric impurities [18]. These organoleptic properties remain stable under normal storage conditions and do not undergo significant changes during typical pharmaceutical processing [21].
Acamprosate calcium demonstrates excellent water solubility, being freely soluble in aqueous media [12] [22]. Quantitative solubility measurements reveal values ranging from 1.97 to 5.0 milligrams per milliliter in water, with variations depending on measurement conditions and methodologies [1] [3] [19]. The compound shows significantly enhanced water solubility compared to many pharmaceutical compounds, facilitating its formulation and bioavailability [19].
In contrast to its water solubility, acamprosate calcium exhibits poor solubility in organic solvents [12]. The compound is practically insoluble in absolute ethanol and dichloromethane [12] [22]. Dimethyl sulfoxide solubility studies indicate complete insolubility in this polar aprotic solvent [3]. This solubility profile reflects the ionic nature of the calcium salt and its preference for polar, protic solvents [17].
Solvent | Solubility | Reference |
---|---|---|
Water | 1.97-5.0 mg/mL | [1] [3] [19] |
Ethanol (absolute) | Practically insoluble | [12] [22] |
Dichloromethane | Practically insoluble | [12] [22] |
Dimethyl sulfoxide | Insoluble | [3] |
Acamprosate calcium exhibits a melting point of 270 degrees Celsius, indicating substantial thermal stability [6] [16]. This elevated melting point reflects the ionic bonding present in the calcium salt structure and suggests good thermal stability under normal pharmaceutical processing conditions [18]. The compound maintains its integrity at temperatures well below its melting point, making it suitable for various manufacturing processes [21].
Thermal stability studies demonstrate that acamprosate calcium remains stable under normal storage conditions [18] [21]. Forced degradation studies at 105 degrees Celsius for five days resulted in only 2.2 percent degradation, confirming excellent thermal stability [24]. The compound shows no evidence of thermal decomposition below its melting point, and no specific decomposition temperature has been reported [18] [20].
Acamprosate calcium demonstrates remarkable chemical stability under normal storage and handling conditions [21]. The compound exhibits no hazardous reactions under normal processing conditions and maintains its chemical integrity over extended periods [21]. Stability studies confirm that acamprosate calcium remains chemically stable when stored at room temperature, with recommendations for storage below 15 degrees Celsius to optimize long-term stability [6] [16].
Forced degradation studies reveal differential sensitivity to various chemical stresses [24]. Acidic conditions using 5 Normal hydrochloric acid at 85 degrees Celsius for five hours resulted in 12.20 percent degradation [24]. Similarly, basic conditions employing 5 Normal sodium hydroxide at the same temperature and duration produced 12.31 percent degradation [24]. The compound shows greatest susceptibility to oxidative conditions, with 30 percent hydrogen peroxide at 85 degrees Celsius for three hours causing 29.6 percent degradation [24].
The compound exhibits incompatibility with oxidizing agents and should be stored away from such materials [18]. Peak purity analysis using photodiode array detection confirms that degradation products remain distinct from the parent compound, allowing for analytical discrimination [24]. The stability profile indicates that acamprosate calcium is most stable around neutral pH conditions, with degradation increasing at extreme pH values [24].
Stress Condition | Degradation Percentage | Reference |
---|---|---|
Normal storage | Stable | [21] |
Acidic (5N HCl, 85°C, 5h) | 12.20% | [24] |
Basic (5N NaOH, 85°C, 5h) | 12.31% | [24] |
Oxidative (30% H₂O₂, 85°C, 3h) | 29.6% | [24] |
Thermal (105°C, 5 days) | 2.2% | [24] |
Acamprosate calcium does not contain chiral centers in its molecular structure, eliminating stereochemical complexity typically associated with pharmaceutical compounds [25] [26]. The absence of asymmetric carbon atoms means that the compound exists as a single stereoisomer without optical activity [1]. This stereochemical simplicity contributes to the compound's consistent pharmacological properties and eliminates concerns about stereoisomeric purity or racemic mixture complications [25].
The conformational analysis of acamprosate calcium reveals a relatively flexible molecular structure due to the presence of multiple rotatable bonds within the propyl chain [1]. The compound contains eight rotatable bonds, allowing for various conformational states in solution [4]. This conformational flexibility may contribute to its ability to interact with multiple receptor systems [23].
The calcium coordination geometry involves the interaction of the divalent calcium cation with two sulfonate anions in a coordination complex [1]. The molecular architecture lacks rigid ring systems, resulting in a predominantly linear structure with significant conformational freedom [25]. Three-dimensional conformational studies indicate that the molecule can adopt multiple low-energy conformations, which may be relevant to its receptor binding properties [25].
Irritant